molecular formula C17H13BrN2O4 B245035 5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide

5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide

Cat. No. B245035
M. Wt: 389.2 g/mol
InChI Key: TYTSLKMXVLNVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide, also known as BF-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. BF-1 belongs to the class of furamide derivatives, which are known for their anti-tumor and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. 5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide inhibits the phosphorylation of Akt and mTOR, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. 5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide also induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide has been found to have anti-inflammatory and analgesic effects. It inhibits the production of pro-inflammatory cytokines and reduces the expression of inflammatory mediators such as COX-2 and iNOS. 5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide also has a neuroprotective effect and has been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity and stability. 5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide is also highly selective for cancer cells and has minimal toxicity to normal cells. However, 5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. 5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide also has a short half-life in vivo, which can limit its efficacy in animal models.

Future Directions

There are several future directions for the research on 5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide. One direction is to investigate the potential of 5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide in combination with other anti-cancer drugs. 5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide has been shown to enhance the anti-cancer effects of other drugs such as paclitaxel and cisplatin. Another direction is to optimize the synthesis method of 5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide to improve its solubility and bioavailability. Finally, further studies are needed to investigate the potential of 5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide in other disease models, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, 5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide is a promising compound for cancer research due to its anti-tumor and anti-inflammatory properties. Its mechanism of action involves the inhibition of the Akt/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells. 5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide has several advantages for lab experiments, but also has some limitations. Future research on 5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide should focus on its potential in combination with other drugs, optimization of its synthesis method, and investigation of its potential in other disease models.

Synthesis Methods

The synthesis of 5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide involves the reaction of 5-bromo-2-furoic acid with 4-amino-3-methylphenyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide, which can be purified by column chromatography.

Scientific Research Applications

5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide has shown promising results in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome in cancer treatment.

properties

Molecular Formula

C17H13BrN2O4

Molecular Weight

389.2 g/mol

IUPAC Name

5-bromo-N-[4-(furan-2-carbonylamino)-3-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C17H13BrN2O4/c1-10-9-11(19-17(22)14-6-7-15(18)24-14)4-5-12(10)20-16(21)13-3-2-8-23-13/h2-9H,1H3,(H,19,22)(H,20,21)

InChI Key

TYTSLKMXVLNVLW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=CO3

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.